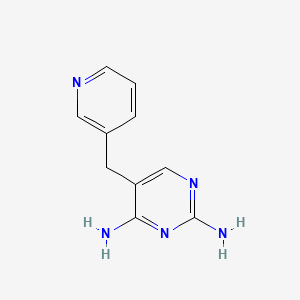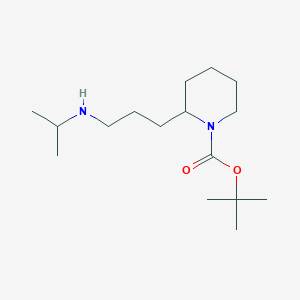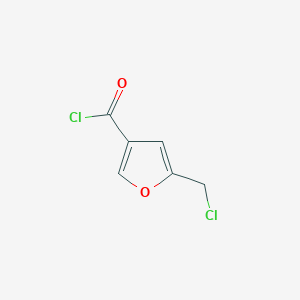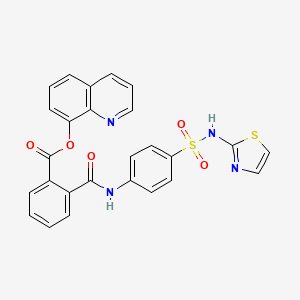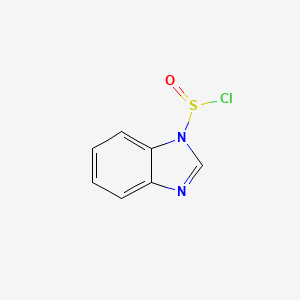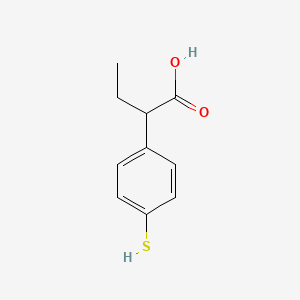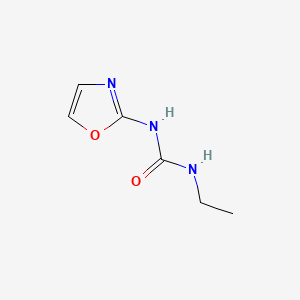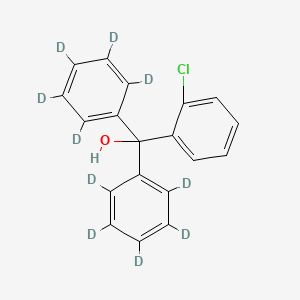
(2-Chlorophenyl)diphenyl-d5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)diphenyl-d5-methanol is a deuterium-labeled compound, specifically a deuterated analog of (2-Chlorophenyl)diphenylmethanol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)diphenyl-d5-methanol typically involves the deuteration of (2-Chlorophenyl)diphenylmethanol. Deuteration can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions may vary, but they generally involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated product. The use of specialized equipment and stringent quality control measures are essential to achieve the desired isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)diphenyl-d5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)diphenyl-d5-methanol is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Employed in studies involving enzyme kinetics and receptor binding.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)diphenyl-d5-methanol is primarily related to its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This helps in tracking the compound’s distribution and metabolism in biological systems. The molecular targets and pathways involved depend on the specific application and the parent compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chlorophenyl)diphenylmethanol: The non-deuterated analog.
(2-Chlorophenyl)diphenyl-d4-methanol: Another deuterated analog with four deuterium atoms.
(2-Chlorophenyl)diphenyl-d6-methanol: A deuterated analog with six deuterium atoms.
Uniqueness
(2-Chlorophenyl)diphenyl-d5-methanol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of five deuterium atoms offers a balance between isotopic enrichment and maintaining the compound’s chemical properties .
Propiedades
Fórmula molecular |
C19H15ClO |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
Clave InChI |
KTVAHLGKTSPDOG-CRDOFXDFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2Cl)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


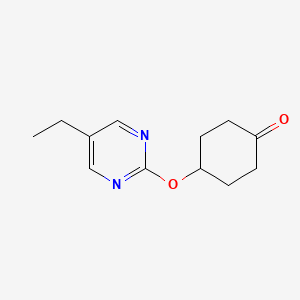
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
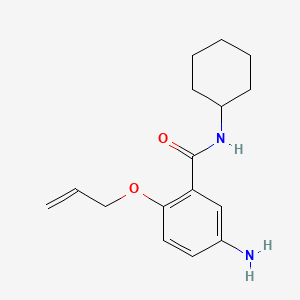
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
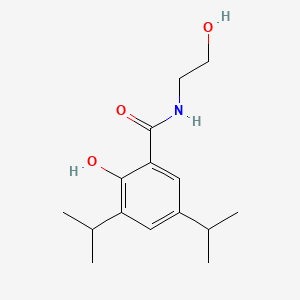
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
